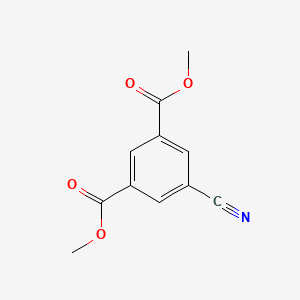

Dimethyl 5-Cyanoisophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-cyanobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBJSDVXWATFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480499 | |

| Record name | 5-Cyano-dimethylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23340-69-4 | |

| Record name | 5-Cyano-dimethylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aromatic Dicarboxylates in Organic Synthesis and Materials Science

Aromatic dicarboxylates are organic compounds characterized by a benzene (B151609) ring substituted with two carboxylic acid groups or their ester derivatives. Their rigid structure and the presence of two functional groups capable of forming strong bonds are key to their utility. In organic synthesis, they serve as crucial starting materials or intermediates for the preparation of more complex molecules. researchgate.netthieme-connect.com The reactivity of the carboxylate groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures. researchgate.net

In the realm of materials science, aromatic dicarboxylates are fundamental components in the synthesis of polymers and metal-organic frameworks (MOFs). numberanalytics.comunibo.it Their ability to link metal ions or organic units in a predictable manner has led to the development of materials with tailored properties, such as high porosity, thermal stability, and specific catalytic or guest-binding capabilities. researchgate.netd-nb.info For instance, crystalline aromatic dicarboxylates have been investigated for their potential use in sustainable lithium-ion batteries. acs.org

Overview of Cyano Substituted Aromatic Compounds in Advanced Chemical Applications

The introduction of a cyano (-C≡N) group onto an aromatic ring significantly alters the electronic properties of the molecule. rsc.org The strong electron-withdrawing nature and linear geometry of the cyano group can enhance properties like thermal stability and intermolecular interactions, which are crucial for the fabrication of thin films. nih.gov This has made cyano-substituted aromatic compounds highly valuable in the development of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgmdpi.com

Furthermore, the cyano group's ability to participate in various chemical reactions and coordinate with metal ions makes these compounds versatile ligands in coordination chemistry. etsu.eduacs.org The resulting metal complexes often exhibit interesting photophysical and magnetic properties. acs.org The strategic placement of cyano groups on an aromatic framework can be used to fine-tune the electronic and steric properties of the resulting materials, leading to applications in fields such as catalysis and sensing. nih.govmdpi.com

Positioning of Dimethyl 5 Cyanoisophthalate Within the Broader Field of Multifunctional Organic Building Blocks

Established Synthetic Pathways for this compound

Two primary routes are well-established for the synthesis of this compound: direct cyanation of an appropriate dimethyl isophthalate derivative and the esterification of 5-Cyanoisophthalic Acid.

The direct cyanation pathway typically involves a nucleophilic substitution reaction on an aromatic ring, where a leaving group, such as a halogen, is replaced by a cyanide group. A common method analogous to the Rosenmund-von Braun reaction is employed for this purpose. tcichemicals.com This approach starts with Dimethyl 5-bromoisophthalate.

The reaction involves heating Dimethyl 5-bromoisophthalate with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling aprotic polar solvent like N,N-Dimethylformamide (DMF). escholarship.org The copper salt facilitates the displacement of the bromide with the cyanide anion to yield the final product.

Reaction Scheme: Dimethyl 5-bromoisophthalate + CuCN → this compound + CuBr

This method is effective for introducing the cyano group onto the pre-formed diester, leveraging the reactivity of aryl halides. tcichemicals.comescholarship.org

An alternative and widely used pathway is the Fischer-Speier esterification of 5-Cyanoisophthalic Acid. libretexts.org This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of methanol (B129727), which acts as both the reagent and the solvent. operachem.com A strong acid catalyst, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. libretexts.org

The reaction mixture is typically heated under reflux to drive the reaction towards completion. chemicalbook.com As the esterification is a reversible process, the large excess of methanol helps to shift the equilibrium in favor of the product, this compound. operachem.com The water formed as a byproduct is removed during workup.

Reaction Scheme: 5-Cyanoisophthalic Acid + 2 CH₃OH ⇌ (H⁺ catalyst) this compound + 2 H₂O

This method is often preferred due to the availability of the starting materials and the straightforward nature of the esterification process. libretexts.orgchemicalbook.com

Precursor Compounds in the Synthesis of this compound

The choice of synthetic pathway dictates the necessary precursor compounds. Each route relies on specific starting materials to achieve the target molecule.

| Precursor Compound | Chemical Formula | Role | Associated Synthetic Pathway |

| 5-Cyanoisophthalic Acid | C₉H₅NO₄ | Dicarboxylic acid backbone | Esterification |

| Methanol | CH₄O | Esterifying agent and solvent | Esterification |

| Sulfuric Acid | H₂SO₄ | Catalyst | Esterification |

| Dimethyl 5-bromoisophthalate | C₁₀H₉BrO₄ | Halogenated diester intermediate | Direct Cyanation |

| Copper(I) Cyanide | CuCN | Cyanating agent | Direct Cyanation |

| 5-Bromoisophthalic Acid | C₈H₅BrO₄ | Precursor to Dimethyl 5-bromoisophthalate | Direct Cyanation (precursor synthesis) |

Optimization Strategies for Enhanced Yield and Purity in this compound Synthesis

Maximizing the yield and ensuring high purity are critical in chemical synthesis. Several strategies can be employed to optimize the production of this compound.

For the Esterification Pathway:

Le Chatelier's Principle : To maximize the yield in the reversible Fischer esterification, an excess of methanol is used to drive the equilibrium toward the product side. operachem.com Alternatively, the removal of water as it is formed, for instance with a Dean-Stark apparatus, can also increase the yield. operachem.com

Catalyst Concentration : The amount of acid catalyst (e.g., sulfuric acid) must be optimized. Sufficient catalyst is needed to ensure a reasonable reaction rate, but excessive amounts can lead to side reactions and complicate the purification process. chemicalbook.com

Temperature and Reaction Time : The reaction is typically run at the reflux temperature of methanol (~65 °C). Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) helps determine the optimal reaction time to ensure complete conversion without product degradation. nih.gov

Purification : After the reaction, the excess methanol is removed under reduced pressure. The crude product is often purified by neutralization of the acid catalyst, followed by extraction and recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity. operachem.comchemicalbook.com

For the Direct Cyanation Pathway:

Solvent Choice : The use of a high-boiling polar aprotic solvent like DMF or NMP is crucial as it helps to dissolve the reactants and facilitates the nucleophilic substitution. escholarship.org

Temperature Control : This reaction often requires elevated temperatures (e.g., 140-150 °C) to overcome the activation energy for the C-Br bond cleavage. escholarship.org Precise temperature control is necessary to promote the desired reaction while minimizing thermal decomposition.

Stoichiometry : The molar ratio of the cyanide source (CuCN) to the aryl halide is a key parameter. A slight excess of the cyanating agent may be used to ensure complete conversion of the starting material.

Workup and Purification : The workup procedure is critical for purity. Pouring the reaction mixture into cold water can precipitate the organic product while leaving inorganic salts (e.g., CuBr) in the aqueous phase. escholarship.org Subsequent washing and recrystallization are performed to isolate the pure this compound.

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry aims to make chemical processes more environmentally benign by reducing waste, using safer chemicals, and improving energy efficiency. epa.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| 1. Waste Prevention | The esterification route is generally superior, producing primarily water as a byproduct. The cyanation route generates stoichiometric amounts of copper bromide salt waste. escholarship.orgchemicalbook.comepa.gov |

| 2. Atom Economy | Fischer esterification has a higher atom economy as most atoms from the reactants are incorporated into the final product. The cyanation of a bromo-precursor has a lower atom economy due to the loss of the bromine atom and the copper counter-ion as waste. citrefine.com |

| 3. Less Hazardous Chemical Synthesis | The esterification pathway avoids the use of highly toxic cyanide salts, which are a major hazard in the direct cyanation route. tcichemicals.com |

| 5. Safer Solvents and Auxiliaries | Both pathways traditionally use solvents with some environmental or health concerns (methanol, DMF). A key green strategy would be to investigate the use of safer, bio-based solvents or greener alternatives like dimethyl carbonate (DMC). skpharmteco.comresearchgate.net |

| 6. Design for Energy Efficiency | The esterification reaction is typically conducted at the boiling point of methanol (~65 °C), which is significantly more energy-efficient than the high temperatures (140-150 °C) required for the Rosenmund-von Braun type cyanation. escholarship.orgchemicalbook.comcitrefine.com |

| 8. Reduce Derivatives | The esterification of 5-Cyanoisophthalic Acid is a more direct route. The cyanation pathway requires a precursor synthesis step to first create Dimethyl 5-bromoisophthalate from 5-Bromoisophthalic acid, involving an additional derivatization step. chemicalbook.comgoogle.com |

| 9. Catalysis | The Fischer esterification utilizes a catalytic amount of acid, which is preferable to the stoichiometric or greater amounts of the copper cyanide reagent required in the cyanation reaction. tcichemicals.comcitrefine.com |

Transformations Involving the Cyano Functionality

The cyano group (C≡N) of this compound is a key site for chemical modifications, enabling its conversion into various other functional groups.

Conversion to Tetrazole Derivatives

The cyano group can be transformed into a tetrazole ring, a common bioisostere for the carboxylic acid group in medicinal chemistry. researchgate.net This conversion is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), often sodium azide, in the presence of a catalyst. derpharmachemica.comorganic-chemistry.org For instance, this compound has been successfully converted to Dimethyl 5-(2H-tetrazol-5-yl)isophthalate. scispace.com This reaction is often carried out in a suitable solvent like toluene (B28343) with an ammonium (B1175870) salt, or in water using a metal catalyst such as a zinc salt. organic-chemistry.orgscispace.com

Reaction Scheme: Conversion of this compound to a Tetrazole Derivative

| Reactant | Reagents | Product |

|---|

Hydrolysis of the Nitrile Group

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comlibretexts.org This two-step process first involves the formation of an amide intermediate, which is then further hydrolyzed. byjus.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity and facilitates the attack by water. lumenlearning.com The resulting intermediate tautomerizes to an amide, which is then hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon, leading to an intermediate that, after protonation, also forms an amide. chemistrysteps.com Further hydrolysis of the amide in basic conditions yields a carboxylate salt. chemistrysteps.comlibretexts.org

Reduction of the Nitrile Group

The cyano group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde. libretexts.org

Table of Reducing Agents and Products

| Reducing Agent | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Amine |

Nucleophilic Addition Reactions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. chemistrysteps.com For example, organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the cyano group to form ketones after an aqueous workup. chemistrysteps.comlibretexts.org The reaction initially forms an imine anion, which is then hydrolyzed. libretexts.org

Reactions at the Ester Moieties

The two dimethyl ester groups of this compound also offer opportunities for chemical modification, primarily through transesterification.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. wikipedia.org In the context of this compound, this reaction can be used to replace the methyl groups with other alkyl or functionalized groups, thereby modifying the properties of the molecule. For example, the transesterification of dimethyl terephthalate (B1205515) with ethylene (B1197577) glycol is a key step in the production of polyethylene (B3416737) terephthalate (PET). nih.gov A similar process could be applied to this compound to synthesize novel polyesters or other polymeric materials. The reaction equilibrium can be shifted towards the products by removing the methanol byproduct. wikipedia.orgscispace.com

General Transesterification Reaction

| Reactants | Catalyst | Products |

|---|

Saponification and Hydrolysis

The hydrolysis of the two methyl ester groups of this compound is a fundamental transformation, typically achieved through saponification with a strong base followed by acidification. This reaction converts the diester into its corresponding dicarboxylic acid, 5-cyanoisophthalic acid. This acid is a crucial building block for the synthesis of more complex molecules, particularly metal-organic frameworks (MOFs) and coordination polymers. nih.gov

The reaction is generally carried out by heating the diester in an alcoholic solvent, such as ethanol, with an aqueous solution of a base like sodium hydroxide (NaOH). nih.gov The resulting disodium (B8443419) salt of the carboxylate is then neutralized with a strong acid, such as hydrochloric acid (HCl) or sodium hydrosulfate, to precipitate the 5-cyanoisophthalic acid. nih.gov The conversion is typically efficient, with yields often depending on the purity of the starting materials and the crystallization process.

Table 1: Representative Conditions for Hydrolysis of Isophthalate Derivatives

| Reactant | Base | Solvent | Conditions | Product |

|---|---|---|---|---|

| Dimethyl 5-hydroxyisophthalate derivative | Sodium Hydroxide (NaOH) | Ethanol/Water | Heating | 5-substituted isophthalic acid nih.gov |

Reduction of Ester Groups to Alcohols

The ester functional groups in this compound can be reduced to primary alcohols, yielding 5-cyano-1,3-benzenedimethanol. This transformation requires a powerful reducing agent due to the relative stability of esters compared to aldehydes or ketones. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction. byjus.commasterorganicchemistry.comharvard.edu The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. masterorganicchemistry.comyoutube.com A subsequent aqueous workup step is required to protonate the resulting alkoxide intermediates.

A significant consideration in the reduction of this compound is the presence of the cyano group. LiAlH₄ is also capable of reducing nitriles to primary amines. byjus.commasterorganicchemistry.com Therefore, the reaction may lead to a mixture of products unless carefully controlled. Selective reduction of the esters in the presence of the nitrile can be challenging and may require specialized reagents or reaction conditions, such as inverse addition where the reducing agent is added slowly to the substrate to avoid having an excess of the reagent present. ic.ac.uk

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is heavily deactivated towards electrophilic aromatic substitution. The two methoxycarbonyl (-COOCH₃) groups and the cyano (-CN) group are all strong electron-withdrawing groups due to both inductive and resonance effects. masterorganicchemistry.commnstate.edu Such groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.

Furthermore, all three substituents are meta-directors. mnstate.edu In the 1,3,5-substitution pattern of this compound, the positions meta to each substituent are already occupied by other substituents. The remaining unsubstituted positions (2, 4, and 6) are ortho and para to the deactivating groups. Consequently, any electrophilic attack at these positions is strongly disfavored. Carrying out EAS reactions like nitration, halogenation, or Friedel-Crafts reactions on this substrate would require exceptionally harsh conditions and are generally not synthetically viable. masterorganicchemistry.comorganicchemistrytutor.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for derivatives of this compound, although the parent compound itself is not a direct substrate as it lacks a suitable leaving group. libretexts.org NAS reactions require a good leaving group (typically a halide) and an electron-deficient aromatic ring. libretexts.orgmasterorganicchemistry.com

If a halogen atom, such as chlorine or fluorine, were introduced at one of the unoccupied positions (e.g., forming dimethyl 2-chloro-5-cyanoisophthalate), the resulting molecule would be highly activated for NAS. The powerful electron-withdrawing effects of the two ester groups and the cyano group would stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the halide by a nucleophile. libretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, could then be introduced onto the aromatic ring under relatively mild conditions. rsc.orgmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds but require an aryl halide or triflate as a coupling partner. wikipedia.orgmdpi.comlibretexts.org Therefore, to utilize this compound in these reactions, it must first be functionalized with a suitable leaving group, typically through halogenation of the aromatic ring. A hypothetical substrate, such as dimethyl 2-bromo-5-cyanoisophthalate, would be an excellent candidate for these transformations.

Suzuki Coupling The Suzuki reaction couples an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would enable the synthesis of biaryl derivatives of this compound, expanding its structural complexity.

Sonogashira Coupling The Sonogashira reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgbeilstein-journals.orgrsc.org This method provides a direct route to introduce alkynyl moieties onto the isophthalate ring system, creating conjugated enyne structures.

Heck Reaction The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene. mdpi.comwikipedia.orgorganic-chemistry.org This would allow for the vinylation of a halogenated this compound derivative, yielding substituted styrenes or cinnamates.

Table 2: Typical Components for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Aryl Halide/Triflate | Coupling Partner | Palladium Catalyst (Pre-catalyst) | Ligand (if needed) | Base | Solvent |

|---|---|---|---|---|---|---|

| Suzuki organic-chemistry.orgnih.gov | Ar-Br, Ar-I, Ar-OTf | R-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF |

| Sonogashira libretexts.orgbeilstein-journals.org | Ar-Br, Ar-I | R-C≡CH | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPA | THF, DMF, Et₃N (neat) |

| Heck mdpi.comorganic-chemistry.org | Ar-Br, Ar-I | Alkene | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Reactions with Organometallic Reagents

This compound possesses three distinct electrophilic centers that can react with strong nucleophiles like organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) compounds. adichemistry.com The reactive sites are the carbonyl carbons of the two ester groups and the carbon of the nitrile group.

Reaction at Ester Groups: Esters typically react with two equivalents of a Grignard reagent. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to eliminate the methoxide leaving group, forming a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol upon acidic workup. adichemistry.comchemguide.co.uk

Reaction at the Nitrile Group: Grignard reagents add once to the carbon-nitrogen triple bond of a nitrile. The initial product is an imine salt, which upon aqueous hydrolysis is converted to a ketone. masterorganicchemistry.com

Due to the presence of these three reactive sites, the reaction of this compound with an organometallic reagent is expected to be complex and difficult to control, likely resulting in a mixture of products from attack at one, two, or all three positions. Achieving selective functionalization at a single site would be synthetically challenging without the use of protecting groups or highly specialized reagents.

Cycloaddition Reactions Involving this compound Derivatives

While the aromatic ring itself is generally unreactive in cycloadditions, the cyano group of this compound is an excellent participant in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form tetrazole rings.

The conversion of the nitrile functionality into a tetrazole ring is a valuable method for creating bioisosteres of carboxylic acids and for synthesizing ligands for coordination chemistry. This reaction is typically performed by heating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a catalyst like ammonium chloride (NH₄Cl) or a Lewis acid. The reaction can be carried out in a polar aprotic solvent like dimethylformamide (DMF) or under hydrothermal conditions. typeset.io For example, this compound can be treated with sodium azide and triethylammonium (B8662869) chloride in toluene to yield the corresponding tetrazole derivative. typeset.io The resulting isophthalate ester can then be hydrolyzed to the dicarboxylic acid, 5-(1H-tetrazol-1-yl)isophthalic acid, a widely used ligand in the construction of metal-organic frameworks.

Table 3: Research Findings on Tetrazole Synthesis from Cyanoisophthalate Derivatives

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | NaN₃, Et₃N·HCl | Toluene | - | Dimethyl 5-(1H-tetrazol-1-yl)isophthalate | 84% | typeset.io |

| 5-Cyanoisophthalic acid | NaN₃, NH₄Cl | DMF | 80 °C, 12-18h | 5-(1H-tetrazol-1-yl)isophthalic acid | - |

Spectroscopic and Structural Elucidation of Dimethyl 5 Cyanoisophthalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of dimethyl 5-cyanoisophthalate and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a detailed picture of the molecular framework can be constructed.

1H NMR Characterization

Proton (1H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For this compound, the aromatic protons and the methyl protons of the ester groups exhibit characteristic signals. In a typical 1H NMR spectrum of a derivative, dimethyl 5-(pyrimidin-5-ylamino)isophthalate, recorded in CDCl3, the following peaks are observed: a singlet at 8.85 ppm (1H), a singlet at 8.66 ppm (2H), a singlet at 8.31 ppm (1H), a doublet at 7.94 ppm (2H, J = 1.2 Hz), a broad singlet at 6.63 ppm (1H), and a singlet at 3.93 ppm (6H) corresponding to the two methyl ester groups. rsc.org

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | J-coupling (Hz) |

| Aromatic H | 8.85 | s | 1H | |

| Aromatic H | 8.66 | s | 2H | |

| Aromatic H | 8.31 | s | 1H | |

| Aromatic H | 7.94 | d | 2H | 1.2 |

| Amine H | 6.63 | bs | 1H | |

| Methyl H | 3.93 | s | 6H |

13C NMR Characterization

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. bhu.ac.in In the 13C NMR spectrum of dimethyl 5-(pyrimidin-5-ylamino)isophthalate in CDCl3, distinct signals are observed for the carbonyl carbons, aromatic carbons, and the methyl carbons of the ester groups. rsc.org The spectral data is as follows: signals at 165.9 ppm (quaternary carbon of the ester), 151.0 ppm, 145.8 ppm, 141.6 ppm (quaternary aromatic carbon), 137.8 ppm (quaternary aromatic carbon), 132.4 ppm (quaternary aromatic carbon), 124.8 ppm, 123.0 ppm, and 52.7 ppm (methyl carbon of the ester). rsc.org

| Assignment | Chemical Shift (δ) in ppm |

| Carbonyl C | 165.9 |

| Aromatic C | 151.0 |

| Aromatic C | 145.8 |

| Aromatic C (quaternary) | 141.6 |

| Aromatic C (quaternary) | 137.8 |

| Aromatic C (quaternary) | 132.4 |

| Aromatic C | 124.8 |

| Aromatic C | 123.0 |

| Methyl C | 52.7 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing connectivity between atoms in a molecule. walisongo.ac.idlibretexts.orgemerypharma.com

COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the molecular structure. walisongo.ac.id

HSQC spectra show correlations between protons and the carbons to which they are directly attached, aiding in the assignment of carbon signals. hmdb.ca

HMBC spectra display correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular framework, especially for identifying quaternary carbons. libretexts.org

These techniques have been instrumental in the complete structural assignment of complex derivatives of this compound. walisongo.ac.idlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.comrsc.org The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to specific vibrational modes of the functional groups.

Key vibrational frequencies for derivatives of this compound include: researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm-1) |

| C≡N (Nitrile) | Stretching | ~2230 |

| C=O (Ester) | Stretching | ~1720-1740 |

| C-O (Ester) | Stretching | ~1250-1300 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Methyl) | Stretching | ~2850-2960 |

For instance, in a series of new dimethyl-5-hydroxyisophthalate esters, the C-O stretching vibrations were observed in the range of 1250.2 cm-1 to 1064.7 cm-1. researchgate.net The presence and position of these bands provide clear evidence for the key functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.combts.gov It also provides information about the structure of the molecule through analysis of its fragmentation pattern. For this compound, with a molecular formula of C11H9NO4, the expected molecular weight is approximately 219.19 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the methoxy (B1213986) group (-OCH3) or the entire ester group (-COOCH3).

X-ray Crystallography of this compound and Its Coordination Compounds

The study of coordination polymers based on the 5-cyanoisophthalate ligand has revealed a variety of structural motifs. acs.orgacs.orgugr.es For example, the ligand has been used in the design of multifunctional coordination polymers that exhibit properties such as single-molecule magnetism, adsorption, and luminescence. acs.orgugr.es The crystal structures of these materials show how the metal ions are coordinated by the carboxylate groups and how the cyano groups can participate in further interactions, leading to the formation of extended one-, two-, or three-dimensional networks. acs.orgmdpi.com

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for probing the molecular structure of a compound. Raman spectroscopy, in particular, is an analytical technique that measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a system. The resulting Raman spectrum provides a unique chemical "fingerprint" of the molecule. A vibrational mode is considered "Raman active" if the polarizability of the molecule changes during the vibration.

An experimental Raman spectrum for this compound is not presently found in the surveyed scientific literature. However, the expected characteristic Raman bands can be predicted based on its functional groups. The analysis of the spectrum would involve assigning observed peaks to specific molecular vibrations.

The primary functional groups in this compound are the substituted benzene (B151609) ring, the two methyl ester groups (-COOCH₃), and the cyano group (-C≡N).

Cyano Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is expected to produce a sharp, intense band in the region of 2240-2220 cm⁻¹. This peak is often a prominent feature in the Raman spectra of nitriles.

Ester Carbonyl Group (C=O): The stretching vibration of the carbonyl groups in the methyl esters is anticipated to appear as a strong band, typically in the range of 1730-1715 cm⁻¹.

Aromatic Ring (C=C): The in-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to several bands in the 1620-1400 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester groups would likely be observed in the 1300-1100 cm⁻¹ range.

Methyl Group (CH₃): Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 3000-2850 cm⁻¹ region.

A hypothetical data table summarizing these expected vibrational modes is presented below.

Table 2: Predicted Raman Active Vibrational Modes for this compound (Note: This table is based on general spectroscopic correlations, not experimental data.)

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3000-2850 | C-H stretching | Methyl (CH₃) |

| 2240-2220 | C≡N stretching | Cyano |

| 1730-1715 | C=O stretching | Ester |

| 1620-1400 | C=C stretching | Aromatic Ring |

The precise positions and intensities of these bands in an experimental spectrum would provide valuable structural information and could be used for qualitative identification of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. abinit.org DFT methods are used to determine the ground-state electronic energy and density, from which a wide range of molecular properties can be derived. nih.gov For a molecule like Dimethyl 5-Cyanoisophthalate, DFT calculations can provide deep insights into its intrinsic chemical nature. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), which provide a good description of organic molecules. acs.org

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations can map the electron density distribution, revealing the arrangement of electrons and the nature of chemical bonds. In this compound, the aromatic ring forms the core of the molecule, with two methyl ester (-COOCH₃) groups and a cyano (-C≡N) group as substituents.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg

For this compound, the presence of strong electron-withdrawing groups (cyano and esters) is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted benzene (B151609). DFT calculations are essential to quantify these energies precisely. The HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is a π* orbital, also with significant contributions from the substituents. An analysis based on extending absolutely localized molecular orbitals (ALMOs) can quantify how substituent groups modulate the frontier orbitals of a core molecule, showing that inter-fragment orbital mixing is often a key factor. researchgate.net The HOMO-LUMO gap for this molecule is expected to be significant, indicating high kinetic stability. These theoretical calculations are supported by studies on similar complex molecules where FMO analysis has been successfully applied. researchgate.netsumitomo-chem.co.jp

| Computational Parameter | Description | Typical Predicted Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 to -8.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | 5.5 to 6.5 eV |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | 7.5 to 8.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | 1.5 to 2.5 eV |

Note: The values in this table are illustrative, based on typical DFT results for substituted aromatic compounds, and serve to represent the expected range for this compound. Precise values would require specific, dedicated DFT calculations.

DFT calculations are a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire potential energy surface of a chemical reaction. rsc.orgmdpi.com This includes identifying reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy barrier between reactants and the transition state) can predict the feasibility and rate of a reaction. acs.org

For this compound, several reactions could be studied using DFT. A primary example is the hydrolysis of the ester groups to form 5-cyanisophthalic acid. DFT could model the stepwise mechanism of this reaction, whether acid- or base-catalyzed, and determine the activation barriers for each step. Such studies have been successfully applied to understand the hydrolysis of other esters, like polyethylene (B3416737) terephthalate (B1205515) (PET). diva-portal.org Other potential reactions for study include the reduction of the cyano group or nucleophilic aromatic substitution, where DFT could predict the most likely site of attack and the associated energy profile.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This can be used to understand conformational changes, solvent interactions, and the assembly of molecules.

For this compound, MD simulations could be employed to study several phenomena. For instance, simulations of the molecule in various solvents could reveal information about its solvation shell and solubility. MD is also used to study the self-assembly of molecules. Studies on related isophthalic acid derivatives have used MD to simulate their adsorption and formation of network structures on surfaces. mdpi.com Furthermore, MD simulations are valuable in pharmaceutical research for understanding how molecules like isophthalate (B1238265) derivatives interact with biological membranes, such as lipid bilayers. aip.org In the context of materials science, MD simulations of this compound as a monomer could provide insights into the properties of polymers derived from it, similar to how coarse-grained MD has been used to study PET. pharmacophorejournal.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. acs.org The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based solely on their molecular structure. imist.ma

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activities (e.g., toxicity, enzyme inhibition). acs.orgqsardb.org For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. Statistical methods, such as multiple linear regression, are then used to build the model. nih.gov Although no specific QSAR models for this compound are published, the framework provides a clear path for future investigation into its potential biological effects.

| Descriptor Class | Example Descriptors for a QSAR Model | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Describes the molecule's ability to engage in electrostatic or orbital-controlled interactions. |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area, Wiener Index | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity, which is crucial for membrane permeability and transport. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates the potential for specific hydrogen bonding interactions with a biological target. |

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.com

For Infrared (IR) spectroscopy, DFT calculations can compute the vibrational frequencies and their corresponding intensities. researchgate.net The calculated spectrum can be compared with an experimental one to assign specific peaks to the vibrations of particular functional groups. For this compound, one would expect characteristic vibrational modes for the C≡N stretch, the C=O stretch of the esters, C-O stretches, and various aromatic ring vibrations. Computational studies on related quinoline (B57606) derivatives have shown a good correlation between experimental and calculated FT-IR spectra. acs.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding for each nucleus (¹H, ¹³C), one can predict the NMR spectrum. This allows for the unambiguous assignment of signals in the experimental spectrum to specific atoms in the molecule, which is especially useful for complex structures. wikipedia.org

| Functional Group | Characteristic IR Frequency (cm⁻¹) (Experimental Range) | Typical Predicted IR Frequency (cm⁻¹) (DFT, Scaled) | Characteristic ¹³C NMR Shift (ppm) (Experimental Range) |

| Cyano (C≡N) | 2220 - 2240 | 2225 - 2245 | 115 - 120 |

| Ester Carbonyl (C=O) | 1715 - 1735 | 1710 - 1740 | 165 - 175 |

| Aromatic C=C | 1450 - 1600 | 1450 - 1610 | 120 - 140 |

| Ester C-O | 1100 - 1300 | 1100 - 1310 | 50 - 60 (O-CH₃) |

Note: Predicted frequencies from DFT are often systematically overestimated and are typically scaled by a factor (e.g., ~0.96) to improve agreement with experimental data.

Advanced Applications in Material Science and Polymer Chemistry

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 5-cyanoisophthalate ligand, derived from the hydrolysis of dimethyl 5-cyanoisophthalate, has been successfully incorporated into a variety of coordination polymers and Metal-Organic Frameworks (MOFs). The structural diversity of these materials is significant, influenced by the coordination preferences of the chosen metal ions and the specific synthetic conditions employed. nih.gov This versatility allows for the rational design of frameworks with tailored properties.

The synthesis of MOFs and coordination polymers using the 5-cyanoisophthalate (CNip) linker typically involves solvothermal reactions where the ester groups of the this compound precursor are hydrolyzed in-situ or used in its dicarboxylic acid form. The CNip ligand then coordinates with various transition metal or lanthanide ions. nih.gov

A notable family of compounds has been synthesized using the CNip ligand, demonstrating a wide range of structural architectures. nih.gov For instance, reactions with different metal ions such as copper(II), cobalt(II), cadmium(II), zinc(II), and various lanthanide(III) ions have yielded frameworks with distinct dimensionalities and network topologies. nih.gov The coordination versatility of the dicarboxylate ligand, combined with the specific coordination geometry of the metal ion, dictates the final structure of the resulting polymer. nih.gov

Table 1: Examples of 5-Cyanoisophthalate-Based Coordination Polymers and Synthesis Details

| Compound/Metal Ion | Formula | Synthesis Condition | Structural Feature |

|---|---|---|---|

| Copper (Cu) | [Cu₃(μ₃-CNip)₂(μ-H₂O)₂(μ₃-OH)₂]n | Solvothermal | 3D Framework |

| Cobalt (Co) | {[Co₃(μ₄-CNip)₃(DMF)₄]·∼2DMF}n | Solvothermal | 3D Framework |

| Cadmium (Cd) | [Cd(μ₄-CNip)(DMF)]n | Solvothermal | 3D Framework |

| Terbium (Tb) | {[Tb₂(μ₄-CNip)(μ₃-CNip)₂(DMF)₄]·∼DMF·H₂O}n | Solvothermal | 3D Framework |

| Dysprosium (Dy) | {[Dy₂(μ₄-CNip)(μ₃-CNip)₂(DMF)₄]·∼DMF·H₂O}n | Solvothermal | 3D Framework |

| Gadolinium (Gd) | {[Gd₆(μ₃-CNip)₅(μ₄-CNip)₃(μ-form)₂(H₂O)(DMF)₁₀]·∼3DMF·3H₂O}n | Solvothermal | 3D Framework |

| Zinc (Zn) | {[Zn₃₂(μ₄-CNip)₁₂(μ-CNip)₁₂(μ₄-O)₈(H₂O)₂₄]·∼12DMF}n | Solvothermal | 3D Network |

Source: Data compiled from research on 5-cyanoisophthalate-based coordination polymers. nih.gov

For example, certain crystal structures of CNip-based MOFs, particularly those involving lanthanides and gadolinium, exhibit open architectures with large internal voids. nih.gov One specific gadolinium-based framework (Compound 5 in Table 1) has been shown to exhibit permanent porosity, a fact confirmed through nitrogen adsorption measurements at 77 K. nih.gov This demonstrates that the 5-cyanoisophthalate linker can be used to construct robust, porous materials. The ability to create isoreticular MOFs—frameworks with the same topology but varied linker lengths—allows for precise control over pore size and functionality. mdpi.com

Post-synthetic modification (PSM) is a powerful strategy for introducing or altering functionality in a MOF after its initial assembly, without changing its underlying framework. acs.orgnih.gov The cyano group of the 5-cyanoisophthalate linker is an ideal candidate for PSM due to its versatile reactivity. nih.gov This pendant cyano moiety, pointing into the pores of the framework, is accessible for a variety of chemical transformations.

While the parent MOF is synthesized to achieve a desired structure and porosity, PSM can be employed to enhance its properties for specific applications. nih.gov Covalent PSM can be used to convert the cyano group into other functional groups, such as tetrazoles or amides, thereby altering the chemical environment within the pores. nih.govsemanticscholar.org Another avenue is coordinative PSM, where the nitrogen atom of the cyano group can act as a ligation site for additional metal species, grafting new catalytic or functional centers onto the framework's nodes or linkers. nih.govchemrxiv.orgresearchgate.net This approach has been shown to be a key tool for advancing MOFs for applications in catalysis and selective sorption. nih.gov

Development of Luminescent Materials

Luminescent MOFs (LMOFs) have attracted significant interest for their potential applications in chemical sensing, bio-imaging, and solid-state lighting. mdpi.comscientificarchives.com The photoluminescence in these materials can originate from the organic linkers, coordinated metal ions (particularly lanthanides), or guest molecules housed within the pores. mdpi.comscientificarchives.com The 5-cyanoisophthalate linker has proven to be an effective component in the construction of highly luminescent materials.

The organic linker itself can be the primary source of luminescence in a MOF, especially when coordinated with d¹⁰ metal ions like zinc(II) or cadmium(II), which are poor quenchers of fluorescence. scientificarchives.com In the case of 5-cyanoisophthalate-based materials, the ligand exhibits fluorescent emission when coordinated to cadmium ions. nih.gov This ligand-based luminescence is a result of the π-conjugated system of the isophthalate (B1238265) core. nih.govscientificarchives.com The specific photophysical properties, such as excitation and emission wavelengths, can be influenced by the coordination environment and the rigidity of the final framework.

Table 2: Photophysical Properties of a Cd-based 5-Cyanoisophthalate Coordination Polymer

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Luminescence Origin |

|---|---|---|---|

| [Cd(μ₄-CNip)(DMF)]n | ~320 | ~375 | Ligand-based fluorescence |

Source: Data derived from photophysical studies of 5-cyanoisophthalate coordination polymers. nih.gov

Lanthanide ions are well-known for their unique luminescent properties, including sharp, line-like emission bands and long luminescence lifetimes. rsc.orgrsc.org However, their direct excitation is often inefficient. In Ln-MOFs, the organic linker can act as an "antenna," absorbing excitation energy and efficiently transferring it to the lanthanide center, which then emits its characteristic luminescence. rsc.orgmdpi.com

The 5-cyanoisophthalate ligand has been shown to be an effective antenna for sensitizing the emission of lanthanide ions. nih.gov A series of isostructural lanthanide coordination polymers incorporating terbium (Tb³⁺), dysprosium (Dy³⁺), and erbium (Er³⁺) have been synthesized. nih.gov In these materials, the CNip ligand absorbs UV light and transfers the energy to the encapsulated lanthanide ions, resulting in the characteristic sharp emissions of the respective metals in the visible spectrum. nih.gov This sensitization makes these materials promising candidates for applications in lighting and sensing technologies. nih.govrsc.org

Table 3: Luminescent Properties of Lanthanide-Based 5-Cyanoisophthalate Coordination Polymers (4-Ln)

| Lanthanide Ion (Ln³⁺) | Key Emission Peaks (nm) | Corresponding Transition |

|---|---|---|

| Terbium (Tb) | 490, 545, 585, 620 | ⁵D₄ → ⁷Fⱼ (J = 6, 5, 4, 3) |

| Dysprosium (Dy) | 480, 575 | ⁴F₉/₂ → ⁶Hⱼ (J = 15/2, 13/2) |

Source: Data compiled from studies on lanthanide-based coordination polymers. nih.gov

Synthesis of High-Temperature Resistant Polymers

This compound is a key monomer in the creation of polymers engineered to withstand extreme thermal stress. Its utility lies in the reactivity of its cyano group, which can undergo catalytic trimerization to form highly stable triaryl-s-triazine rings. These triazine rings act as robust, thermally stable cross-links between polymer chains, significantly enhancing the material's resistance to heat and degradation. google.com

This process is integral to producing novel aromatic nitrile-modified prepolymers that are more easily processable than conventional high-temperature polymers like polybenzimidazoles. google.com The synthesis involves reacting this compound with other monomers, such as aromatic tetramines, in a solvent mixture. For instance, a triaryl-s-triazine ring cross-linked polybenzimidazole can be prepared by reacting this compound with 3,3',4,4'-tetraminobenzophenone. google.com Similarly, it can be used to produce benzimidazole-imidazopyrrolone copolymers with exceptional thermal and radiative energy resistance. google.com

The trimerization of the nitrile functionalities on the this compound monomer creates a network of cross-linked polymers. This network structure is crucial for maintaining mechanical properties at elevated temperatures, making these materials suitable for demanding applications in the aerospace, electronics, and textile industries where performance under extreme conditions is essential. google.com

Table 1: Example Reaction for High-Temperature Resistant Polymer

| Reactants | Catalyst/Solvent | Product Type | Key Feature |

|---|---|---|---|

| This compound, 3,3',4,4'-tetraminobenzophenone, 3,4-diaminobenzonitrile | Naphthalene β-sulfonic acid monohydrate / Methanol (B129727) and N-methylpyrrolidone | Triaryl-s-triazine ring cross-linked polybenzimidazole | High thermal stability from triazine cross-links |

Application in Cationic Polyester (B1180765) Fiber Production

The modification of polyester fibers to make them dyeable with cationic dyes typically involves incorporating a comonomer with an anionic functional group into the polymer backbone. This anionic site then serves as a receptor for the cationic dye molecule. The most common industrial approach utilizes monomers containing a sodium sulfonate group, such as dimethyl isophthalate-5-sodium sulfonate (SIPM).

A review of scientific literature and patents does not indicate that this compound is used for this purpose. The cyano (-CN) group is not anionic and does not provide the necessary ionic interaction site for cationic dyes. Therefore, this compound is not a suitable comonomer for rendering polyester fibers cationically dyeable through the established mechanism.

Role as a Monomer in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, constructed from organic building blocks linked by strong covalent bonds. sciopen.com The designable nature of COFs allows for the tuning of their properties for specific applications, such as gas storage, catalysis, and sensing. sciopen.com

Aromatic nitriles are established monomers for the synthesis of a specific class of COFs known as triazine-based COFs. mdpi.com The formation of these COFs proceeds via the cyclotrimerization of cyano groups, typically under ionothermal conditions (e.g., in molten zinc chloride at high temperatures), to form aromatic triazine rings that link the monomer units. mdpi.com

Given this established reactivity, this compound is a potential trifunctional monomer for the synthesis of triazine-based COFs. The three reactive sites—two methyl ester groups and one cyano group—offer possibilities for forming complex, functional frameworks. The cyano group can participate in the triazine ring formation, creating the core linkage of the COF, while the methyl ester groups could be used for subsequent post-synthetic modification or to influence the framework's properties. The presence of pendant cyano groups on monomers is a known strategy in the synthesis of fully-π conjugated COFs. scispace.com While specific examples detailing the use of this compound as a primary monomer in published COF structures are not prominent, its chemical structure aligns with the fundamental principles of building blocks used for creating cyano-functionalized or triazine-linked COFs. rsc.orgresearchgate.net

Catalytic Applications and Ligand Design

Use as a Ligand Precursor for Metal Complexes in Catalysis

Dimethyl 5-cyanoisophthalate typically serves as a precursor to the active ligand, 5-cyanoisophthalate (CNip). Through hydrolysis of the methyl ester groups to carboxylates, the molecule is transformed into a dicarboxylate ligand capable of coordinating to metal ions. This process is fundamental to its application in forming metal-organic frameworks (MOFs) and coordination polymers, which can exhibit catalytic properties.

The CNip ligand has been successfully used to synthesize a family of coordination polymers with various transition metals and lanthanide ions. The structural diversity of these materials is significant and is influenced by the coordination preferences of the metal ion, the flexibility of the ligand, and the synthetic conditions employed. This versatility allows for the creation of a wide range of metal complexes with potentially catalytic active sites.

A notable study detailed the synthesis and characterization of several new compounds based on the 5-cyanoisophthalate ligand with transition metals such as copper, cobalt, cadmium, and zinc, as well as lanthanides like terbium, dysprosium, erbium, and gadolinium. The resulting structures ranged from two-dimensional sheets to complex three-dimensional frameworks, some of which possess open architectures with solvent-accessible voids—a key feature for heterogeneous catalysis.

The following table summarizes the metal ions that have been successfully incorporated into coordination polymers using the 5-cyanoisophthalate ligand, highlighting the compound's broad utility as a ligand precursor.

| Metal Ion | Resulting Complex Formula (Abbreviated) | Structural Dimensionality |

| Copper (Cu) | [Cu₃(CNip)₂(H₂O)₂(OH)₂]n | 2D |

| Cobalt (Co) | {[Co₃(CNip)₃(DMF)₄]·~2DMF}n | 2D |

| Cadmium (Cd) | [Cd(CNip)(DMF)]n | 2D |

| Terbium (Tb) | {[Tb₂(CNip)₂(DMF)₄]·~DMF·H₂O}n | 3D |

| Dysprosium (Dy) | {[Dy₂(CNip)₂(DMF)₄]·~DMF·H₂O}n | 3D |

| Erbium (Er) | {[Er₂(CNip)₂(DMF)₄]·~DMF·H₂O}n | 3D |

| Gadolinium (Gd) | {[Gd₆(CNip)₅(form)₂(H₂O)(DMF)₁₀]·~3DMF·3H₂O}n | 3D |

| Zinc (Zn) | {[Zn₃₂(CNip)₁₂(O)₈(H₂O)₂₄]·~12DMF}n | 3D |

Data sourced from "Designing Multifunctional 5-Cyanoisophthalate-Based Coordination Polymers as Single-Molecule Magnets, Adsorbents, and Luminescent Materials".

Role in Transition Metal-Catalyzed Reactions

The coordination complexes derived from this compound are of significant interest in the field of transition metal-catalyzed reactions. The metallic nodes within the resulting MOFs or coordination polymers can act as Lewis acid sites, while the organic ligand itself can be functionalized to introduce basic or other catalytically active moieties.

While the primary focus of some studies on 5-cyanoisophthalate-based coordination polymers has been on their magnetic and luminescent properties, the structural features of these materials are highly suggestive of their potential in catalysis. For instance, materials with permanent porosity and accessible metal sites are prime candidates for heterogeneous catalysts.

A related manganese(II) coordination polymer, synthesized from a ligand generated in situ from a cyano- and isophthalic acid-containing precursor, has demonstrated superior catalytic activity in the cyanosilylation of aldehydes at room temperature. This reaction is a key carbon-carbon bond-forming reaction in organic synthesis. The study highlights how the structural arrangement of the metal and ligand can create a highly efficient catalytic system.

Investigation of Catalytic Trimerization Processes

A significant application of this compound is in the catalytic trimerization of aromatic nitriles to produce triaryl-s-triazine ring cross-linked polymers. This process is detailed in a patent that describes the formation of high-temperature resistant polymers.

In this context, this compound is used as a reactant in a process that involves the catalytic trimerization of its cyano group along with other aromatic nitriles. This reaction leads to the formation of a stable s-triazine ring, which acts as a cross-linking unit to create a robust polymer network. These polymers are noted for their outstanding thermal-oxidative stability.

The patent discloses several examples where this compound is reacted with other monomers, such as 3,3',4,4'-tetraminobenzophenone and 4-cyanophthalic anhydride, in the presence of a catalyst. The catalysts employed in these processes include organic sulfonic and phosphonic acids, as well as metallic acetylacetonates.

The following table presents examples of reactant mixtures containing this compound for the synthesis of triazine ring-containing polymers, as described in the patent.

| Example Reactants with this compound | Catalyst | Polymer Type |

| 4-cyanophthalic anhydride, 3,3',4,4'-tetraminobenzophenone | Benzenephosphinic acid | Triaryl-s-triazine ring cross-linked benzimidazole-imidazopyrrolone copolymer |

| 3,4-diaminobenzonitrile, 3,3',4,4'-tetraminobenzophenone | Naphthalene β-sulfonic acid monohydrate | Triaryl-s-triazine ring cross-linked polybenzimidazole |

Data sourced from US Patent 4159262A.

This application underscores the role of the cyano group in this compound as a reactive site for catalytic transformations, leading to the synthesis of advanced materials.

Designing this compound-Derived Catalysts for Organic Transformations

The design of catalysts derived from this compound for specific organic transformations is a promising area of research. The principles of this design strategy are rooted in the rational selection of metal centers and the control over the resulting coordination environment provided by the 5-cyanoisophthalate ligand.

The key steps and considerations in designing such catalysts include:

Selection of the Metal Ion: The choice of the transition metal is crucial as it will be the primary catalytic site. For example, copper-based MOFs are known to catalyze oxidation reactions, while palladium-containing frameworks are often used for cross-coupling reactions. The research on 5-cyanoisophthalate-based coordination polymers has already demonstrated the compatibility of this ligand with a wide array of metals, providing a broad palette for catalyst design.

Control of Porosity and Surface Area: For heterogeneous catalysis, a high surface area and accessible pores are desirable. The synthesis conditions for the formation of coordination polymers from 5-cyanoisophthalate can be tuned to create porous structures. For instance, the gadolinium-based framework derived from this ligand exhibits permanent porosity.

Functionalization of the Ligand: While the parent 5-cyanoisophthalate ligand is highly effective, it can be further modified to introduce additional catalytic functionalities. For example, the cyano group could potentially be transformed into an amido or other functional group to create bifunctional catalysts.

Creation of Open Metal Sites: The catalytic activity of MOFs is often attributed to open or accessible metal sites. The design of catalysts from this compound should aim to create structures where the metal centers are not fully coordinated by the ligand, allowing them to interact with substrates.

The successful application of a related manganese-based coordination polymer in cyanosilylation provides a blueprint for designing catalysts for other organic transformations. By systematically varying the metal ion and the synthetic conditions, it is conceivable to develop a range of this compound-derived catalysts tailored for specific reactions such as Knoevenagel condensation, aldol (B89426) reactions, or various oxidation and reduction processes.

Advanced Characterization Techniques for Functional Properties

Adsorption Studies (e.g., Gas Adsorption, Liquid-Phase Adsorption)

The porous nature of certain coordination polymers derived from 5-cyanoisophthalate makes them candidates for adsorption applications.

Gas Adsorption: Research has demonstrated that metal-organic frameworks incorporating the 5-cyanoisophthalate ligand can possess permanent porosity, a critical feature for gas adsorption. A notable example is a three-dimensional gadolinium-organic framework, {[Gd₆(μ₃-CNip)₅(μ₄-CNip)₃(μ-form)₂(H₂O)(DMF)₁₀]·∼3DMF·3H₂O}n. nih.gov This material exhibits an open architecture with large, solvent-occupied voids. nih.gov Crucially, its permanent porosity has been confirmed through nitrogen (N₂) adsorption measurements conducted at 77 K, indicating its potential for gas storage applications. nih.govacs.org

Additionally, studies on a three-dimensional MOF containing both Calcium(II) and Zinc(II) ions, built with the 5-cyanoisophthalate ligand, have shown that the removal of coordinated solvent molecules (like DMF) generates unsaturated coordination sites. These sites enhance interactions with carbon dioxide (CO₂) and facilitate its adsorption, pointing towards applications in carbon capture.

Liquid-Phase Adsorption: The application of 5-cyanoisophthalate-derived materials extends to liquid-phase adsorption, particularly for environmental remediation. In one study, 5-cyanoisophthalic acid was used as one of several organic linkers to create multivariate metal-organic frameworks (MTV-MOFs). These MTV-MOFs were subsequently tested for their ability to remove organic pollutants from water. The results showed that these frameworks demonstrated enhanced removal of methylene (B1212753) blue dye from aqueous solutions compared to the parent MOF-199 material.

Magnetic Property Measurements (e.g., Single-Molecule Magnets)

The 5-cyanoisophthalate ligand has been instrumental in constructing coordination polymers that display slow magnetic relaxation, a hallmark of single-molecule magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, offering potential for high-density information storage and quantum computing.

Several coordination polymers based on 5-cyanoisophthalate and various metal ions have been synthesized and their magnetic properties characterized. nih.gov A number of these compounds exhibit SMM behavior. For instance, a cobalt-based polymer, {[Co₃(μ₄-CNip)₃(DMF)₄]·∼2DMF}n, and lanthanide-based polymers, {[Ln₂(μ₄-CNip)(μ₃-CNip)₂(DMF)₄]·∼DMF·H₂O}n (where Ln = Dy, Er), show slow magnetic relaxation. nih.gov The dysprosium-based material is particularly noteworthy, as it displays an effective energy barrier for magnetization reversal (Ueff) of 44 K under a zero direct-current (dc) field, a significant value for SMMs. nih.govacs.org The gadolinium-based framework also shows these properties. nih.gov

| Compound | Metal Ions | Shows Slow Magnetic Relaxation | Effective Energy Barrier (Ueff) |

|---|---|---|---|

| {[Co₃(μ₄-CNip)₃(DMF)₄]·∼2DMF}n | Cobalt(II) | Yes | Not specified |

| {[Dy₂(μ₄-CNip)(μ₃-CNip)₂(DMF)₄]·∼DMF·H₂O}n | Dysprosium(III) | Yes | 44 K |

| {[Er₂(μ₄-CNip)(μ₃-CNip)₂(DMF)₄]·∼DMF·H₂O}n | Erbium(III) | Yes | Not specified |

| {[Gd₆(μ₃-CNip)₅(μ₄-CNip)₃(μ-form)₂(H₂O)(DMF)₁₀]·∼3DMF·3H₂O}n | Gadolinium(III) | Yes | Not specified |

Electrical Conductivity Studies of Derived Materials

Based on available scientific literature, there is limited information regarding the electrical conductivity of materials specifically derived from Dimethyl 5-Cyanoisophthalate. While the broader field of coordination polymers and MOFs includes research into conductive materials, specific studies focusing on the electrical properties of 5-cyanoisophthalate-based systems are not extensively reported.

Mechanical Property Characterization of Polymeric Materials

This compound serves as a monomer in the synthesis of high-temperature resistant polymers, such as polyimidazopyrrolones. google.com This class of polymers is generally known for possessing excellent mechanical properties and remarkable resistance to chemicals and strong acids and bases. google.com However, specific quantitative data from mechanical characterization (such as tensile strength or Young's modulus) for polymers derived directly from this compound is not detailed in the reviewed literature. While the compound is a building block for thermally stable polymers, further research is needed to fully characterize their mechanical performance.

Future Directions and Emerging Research Areas

Integration with Supramolecular Chemistry

Currently, there is a lack of specific research detailing the integration of Dimethyl 5-Cyanoisophthalate into supramolecular chemistry. The molecular structure of this compound, featuring a central benzene (B151609) ring with two methyl ester groups and a cyano group, suggests its potential as a building block in the construction of larger, self-assembling supramolecular architectures. The cyano and ester functional groups could participate in non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are fundamental to the formation of well-defined supramolecular structures. Future research could explore the synthesis of coordination polymers, metal-organic frameworks (MOFs), and other complex assemblies using this compound as a ligand or a structural component.

Applications in Optoelectronic Devices

There is no direct research available on the application of this compound in optoelectronic devices. Generally, organic molecules with conjugated π-systems and specific electron-donating or -withdrawing groups can exhibit interesting optical and electronic properties. The cyano group in this compound is a strong electron-withdrawing group, which could influence the electronic properties of the molecule. Investigations into its photoluminescence, charge transport characteristics, and thermal stability would be necessary to determine its suitability for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Role in Sensing Technologies

The potential role of this compound in sensing technologies remains unexplored in published research. The cyano and ester functional groups could potentially act as binding sites for specific analytes. For instance, the nitrogen atom of the cyano group could coordinate with metal ions, or the ester groups could participate in hydrogen bonding with target molecules. Future studies could focus on incorporating this compound into sensor arrays or designing chemosensors where a change in its optical or electrochemical properties upon binding to an analyte could be used for detection.

Exploration in Nanomaterial Synthesis

While the use of this compound in the synthesis of nanomaterials has not been specifically reported, it could potentially serve as a precursor or a capping agent in the formation of nanoparticles. Its functional groups might allow it to coordinate to the surface of growing nanoparticles, thereby controlling their size and morphology. The organic nature of the molecule could also be exploited to create organic-inorganic hybrid nanomaterials with tailored properties. Research in this area would involve exploring its reactivity with various metal precursors and characterizing the resulting nanomaterials.

Sustainable Synthesis and Application of this compound

There is a lack of specific information on sustainable or "green" synthesis methods for this compound. General principles of green chemistry could be applied to its synthesis, such as using environmentally benign solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste. The development of sustainable synthetic routes would be a crucial step towards its potential large-scale application in any of the aforementioned areas. Research into its lifecycle assessment and environmental impact would also be an important aspect of its sustainable application.

Q & A

Q. What are the key considerations for synthesizing DM5CIP-based coordination polymers with tailored properties?

DM5CIP’s coordination versatility allows for diverse metal-ligand architectures. To design polymers, prioritize:

- Metal Ion Selection : Transition metals (e.g., Cu, Co) favor magnetic properties, while lanthanides (e.g., Tb, Dy) enhance luminescence .

- Solvent and Temperature : Use polar solvents like DMF under solvothermal conditions to stabilize open frameworks .

- Ligand Functionalization : The cyano group in DM5CIP enables π-π interactions, critical for structural stability. Validate purity via FT-IR and XRD post-synthesis .

Q. How can researchers ensure reproducibility in DM5CIP crystallization experiments?

Reproducibility hinges on:

- Controlled Synthetic Conditions : Document solvent ratios, temperature gradients, and stirring rates.

- Crystallization Monitoring : Use in-situ PXRD to track phase transitions.

- Data Collection Frameworks : Implement standardized templates (e.g., DCFs) to record parameters like solvent occupancy in voids, as seen in 3D frameworks .

Q. What spectroscopic methods are essential for characterizing DM5CIP derivatives?

Combine:

- Photoluminescence Spectroscopy : To assess ligand-to-metal energy transfer in lanthanide complexes (e.g., Tb³⁺-based polymers) .

- Magnetic Susceptibility Measurements : DC susceptibility for identifying single-molecule magnet behavior (e.g., slow relaxation in Dy³⁺ complexes) .

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and solvent loss in porous frameworks .

Advanced Research Questions

Q. How can computational methods resolve contradictions in DM5CIP-based polymer magnetic data?

Discrepancies in magnetic anisotropy or relaxation times often arise from crystal field effects. Address this by:

Q. What strategies optimize DM5CIP’s role in luminescent sensors with conflicting emission data?

Conflicting emission intensities may stem from solvent quenching or ligand conformation. Mitigate via:

Q. How to design a systematic review for DM5CIP applications in multifunctional materials?

Follow scoping study frameworks:

- Aggregation Tools : Use Google Scholar with keywords “5-cyanoisophthalate AND (coordination polymer OR luminescence)” .

- Critical Appraisal : Classify studies by metal ion, dimensionality (2D/3D), and application. Highlight gaps (e.g., limited studies on Zn²⁺ systems despite their structural diversity) .

Q. What methodologies validate porosity in DM5CIP-based MOFs with inconsistent adsorption data?

Address inconsistencies via:

- N₂ Adsorption at 77 K : Confirm permanent porosity (e.g., Compound 5’s BET surface area) .

- Grand Canonical Monte Carlo Simulations : Model gas uptake to reconcile experimental vs. theoretical pore volumes.

Methodological Resources

- Structural Analysis : Reference crystallographic data from [7] (CCDC codes for Cu³⁺/Co²⁺ frameworks).

- Safety Protocols : Follow JIS Z 7253:2019 guidelines for handling reactive intermediates (e.g., diazo compounds) during DM5CIP derivatization .

- Data Management : Use electronic DCFs to standardize experimental parameters (e.g., solvent ratios, reaction times) across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products